
(3-クロロ-4-メチルフェニル)ヒドラジン
概要
説明
“(3-Chloro-4-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of hydrazine-coupled pyrazoles, which includes “(3-Chloro-4-methylphenyl)hydrazine”, involves the reaction of the chlorophthalazine derivative with nitrogen nucleophiles . Another method involves the condensation of (4-chloro-3-methylphenyl)hydrazine with 2-Pyridine-carboxaldehyde .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-methylphenyl)hydrazine” has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The InChI code for this compound is 1S/C7H9ClN2/c1-5-2-3-6 (10-9)4-7 (5)8/h2-4,10H,9H2,1H3 .
Chemical Reactions Analysis
“(3-Chloro-4-methylphenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with a carbonyl to form a hydrazone, a process similar to imine formation .
Physical and Chemical Properties Analysis
“(3-Chloro-4-methylphenyl)hydrazine” is a solid substance . Its molecular weight is 122.1677 .
科学的研究の応用
シッフ塩基金属錯体の合成
この化合物は、Ni(II)、Pd(II)、Pt(II)、Zn(II)、およびHg(II)を含む新規なシッフ塩基金属錯体の合成に使用されてきました。 これらの錯体は、SARS-CoV-2のデュアル阻害剤としての可能性を示しており、医薬品化学および薬理学における重要性を強調しています .
抗リーシュマニア活性と抗マラリア活性
(3-クロロ-4-メチルフェニル)ヒドラジンを使用して合成できるヒドラジン結合ピラゾールは、強力な抗リーシュマニア活性と抗マラリア活性を示すことが報告されています。 これは、寄生虫病の新しい治療薬の開発における化合物の役割を強調しています .
クロマトグラフィー用カルバメート結合相の合成
この化合物を使用して、新規な部分置換フェニルカルバメート-β-CD結合相が調製されており、クロマトグラフィーアプリケーションでさまざまな物質を分離および分析するために使用されています .
ピラゾリン誘導体の開発
この化合物は、ピラゾリン誘導体の合成に組み込まれており、これらはさまざまな薬理学的効果で知られています。 これには、鎮痛剤、抗炎症剤、抗腫瘍活性の潜在的な用途が含まれます .
化学合成用途
(3-クロロ-4-メチルフェニル)ヒドラジンは、材料科学や医薬品で潜在的な用途を持つさまざまな有機化合物の調製など、さまざまな化学合成プロセスで使用されています .
結晶構造解析
Safety and Hazards
作用機序
Target of Action
Hydrazine derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Hydrazines are known to react with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine molecule acting as a nucleophile .
Biochemical Pathways
The formation of hydrazones from hydrazines can impact various biochemical pathways, particularly those involving aldehydes and ketones .
Pharmacokinetics
The compound’s water solubility suggests it may be well-absorbed and distributed in the body .
Result of Action
Some hydrazine-coupled pyrazoles have shown significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloro-4-methylphenyl)hydrazine. For instance, its water solubility suggests that it could spread in water systems . .
生化学分析
Biochemical Properties
(3-Chloro-4-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form these compounds, which are essential in various biochemical processes . The compound can act as a nucleophile, reacting with electrophilic carbonyl groups in aldehydes and ketones. This interaction is crucial for the formation of stable hydrazone and oxime derivatives, which are often used in biochemical assays and research .
Cellular Effects
The effects of (3-Chloro-4-methylphenyl)hydrazine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of various signaling pathways that respond to cellular damage . Additionally, (3-Chloro-4-methylphenyl)hydrazine can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (3-Chloro-4-methylphenyl)hydrazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, (3-Chloro-4-methylphenyl)hydrazine can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-methylphenyl)hydrazine can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-4-methylphenyl)hydrazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of (3-Chloro-4-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and physiological changes . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. At high doses, (3-Chloro-4-methylphenyl)hydrazine can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways .
Metabolic Pathways
(3-Chloro-4-methylphenyl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions are crucial for understanding the compound’s effects on cellular metabolism and overall biochemical function .
Transport and Distribution
The transport and distribution of (3-Chloro-4-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is essential for its biochemical activity, as it allows (3-Chloro-4-methylphenyl)hydrazine to interact with target biomolecules and exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of (3-Chloro-4-methylphenyl)hydrazine is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. It can localize to the nucleus, mitochondria, or other organelles, where it interacts with biomolecules involved in gene expression, energy production, and other cellular functions . Understanding the subcellular localization of (3-Chloro-4-methylphenyl)hydrazine is critical for elucidating its biochemical and cellular effects .
特性
IUPAC Name |
(3-chloro-4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRMYYDQWYSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303269 | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-65-5 | |
| Record name | NSC157620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

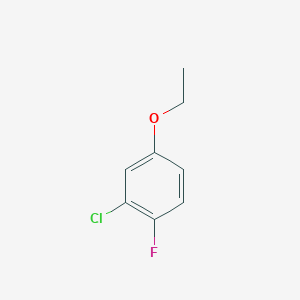

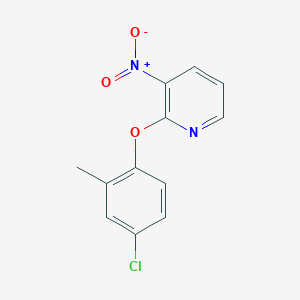
![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)
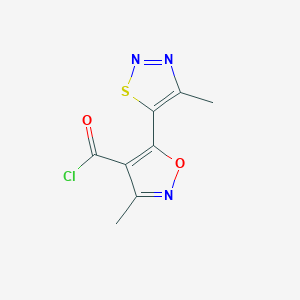
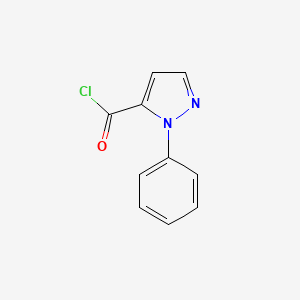
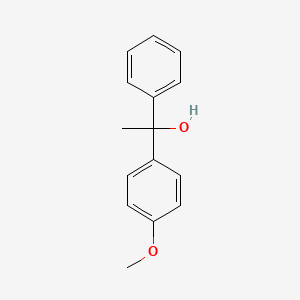


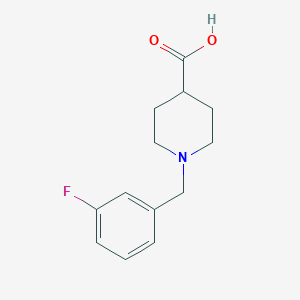

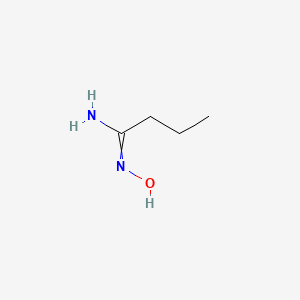

![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)
